DMT-dG(dmf) Phosphoramidite

Vue d'ensemble

Description

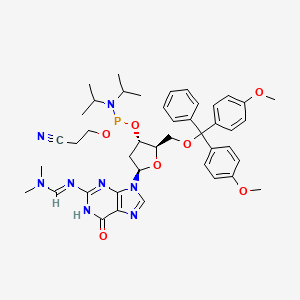

Phosphoramidite de DMT-dG(dmf) : est un composé chimique principalement utilisé dans la synthèse d'oligonucléotides. Il s'agit d'un dérivé de la désoxyguanosine, où l'amine exocyclique est protégée par un groupe diméthylformamidine et le groupe hydroxyle en 5’- est protégé par un groupe diméthoxytrityle. Ce composé est essentiel dans le domaine de la synthèse de l'ADN en raison de sa stabilité et de son efficacité dans la production d'oligonucléotides de haute pureté .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Phosphoramidite de DMT-dG(dmf) implique plusieurs étapes :

Protection du groupe hydroxyle en 5’- : Le groupe hydroxyle en 5’- de la désoxyguanosine est protégé à l'aide de chlorure de diméthoxytrityle en présence d'une base telle que la pyridine.

Protection de l'amine exocyclique : L'amine exocyclique de la base guanine est protégée à l'aide de diméthylformamidine.

Phosphitylation : Le groupe hydroxyle en 3’- est ensuite phosphitylé à l'aide de 2-cyanoéthyl N,N-diisopropylchlorophosphoramidite en présence d'une base telle que la diisopropyléthylamine

Méthodes de production industrielle : La production industrielle du Phosphoramidite de DMT-dG(dmf) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Traitement par lots : De grandes quantités de matières premières sont traitées par lots.

Synthèse en continu : Cette méthode permet la production continue du composé, améliorant l'efficacité et le rendement

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le Phosphoramidite de DMT-dG(dmf) peut subir des réactions d'oxydation, généralement à l'aide d'iode dans l'eau ou la pyridine.

Déprotection : Le groupe diméthoxytrityle peut être éliminé dans des conditions acides, telles que l'acide trichloroacétique dans le dichlorométhane.

Substitution : Le groupe cyanoéthyle peut être éliminé dans des conditions basiques, telles que l'hydroxyde d'ammonium

Réactifs et conditions courants :

Oxydation : Iode dans l'eau ou la pyridine.

Déprotection : Acide trichloroacétique dans le dichlorométhane.

Substitution : Hydroxyde d'ammonium

Principaux produits :

Oligonucléotides : Le principal produit formé à partir des réactions impliquant le Phosphoramidite de DMT-dG(dmf) est des oligonucléotides de haute pureté

Applications de la recherche scientifique

Chimie : : Le Phosphoramidite de DMT-dG(dmf) est utilisé dans la synthèse d'oligonucléotides d'ADN, qui sont essentiels pour diverses applications de recherche chimique .

Biologie : : En recherche biologique, ce composé est utilisé pour synthétiser des séquences d'ADN pour la synthèse de gènes, le clonage et le séquençage .

Médecine : : Dans le domaine médical, le Phosphoramidite de DMT-dG(dmf) est utilisé dans le développement d'oligonucléotides thérapeutiques, tels que les oligonucléotides antisens et les petits ARN interférents .

Industrie : : Les applications industrielles comprennent la synthèse à grande échelle d'oligonucléotides pour une utilisation dans le diagnostic et la thérapeutique .

Mécanisme d'action

Le mécanisme d'action du Phosphoramidite de DMT-dG(dmf) implique son incorporation dans les oligonucléotides pendant la synthèse de l'ADN. Le groupe diméthoxytrityle protège le groupe hydroxyle en 5’-, empêchant les réactions indésirables. Le groupe diméthylformamidine protège l'amine exocyclique, assurant la stabilité de la base guanine. Pendant la synthèse, ces groupes protecteurs sont éliminés dans des conditions spécifiques, permettant la formation de la séquence d'oligonucléotide souhaitée .

Applications De Recherche Scientifique

Chemistry

- Oligonucleotide Synthesis : DMT-dG(dmf) is integral in synthesizing DNA oligonucleotides, which are crucial for various chemical research applications, including probe design and genetic engineering.

Biology

- Gene Synthesis : This compound is employed in synthesizing specific DNA sequences necessary for gene cloning and sequencing.

- Gene Regulation Studies : Oligonucleotides containing DMT-dG(dmf) can modulate gene expression, making them useful in functional genomics.

Medicine

- Therapeutic Oligonucleotides : DMT-dG(dmf) is utilized in developing antisense oligonucleotides and small interfering RNAs, which have potential applications in gene therapy for various diseases.

Industry

- Diagnostics and Therapeutics : The compound facilitates large-scale synthesis of oligonucleotides used in diagnostics, such as PCR assays, and therapeutic applications.

Case Study 1: Oligonucleotide Synthesis Optimization

A study demonstrated that using DMT-dG(dmf) resulted in significantly higher yields and fewer side products compared to traditional phosphoramidites. The improved deprotection kinetics allowed for more efficient incorporation into the oligonucleotide chain.

Case Study 2: Gene Regulation Studies

Research focused on oligonucleotides synthesized with DMT-dG(dmf) showed effective modulation of gene expression involved in cancer pathways. These findings suggest potential therapeutic applications for gene therapy targeting oncogenes .

Properties of DMT-dG(dmf) Phosphoramidite

- IUPAC Name : N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

- Molecular Formula : C43H53N8O7P

- Molecular Weight : 824.9 g/mol

Mécanisme D'action

The mechanism of action of DMT-dG(dmf) Phosphoramidite involves its incorporation into oligonucleotides during DNA synthesis. The dimethoxytrityl group protects the 5’-hydroxyl group, preventing unwanted reactions. The dimethylformamidine group protects the exocyclic amine, ensuring the stability of the guanine base. During synthesis, these protecting groups are removed under specific conditions, allowing the formation of the desired oligonucleotide sequence .

Comparaison Avec Des Composés Similaires

Composés similaires :

Phosphoramidite de DMT-dG(ib) : Ce composé utilise un groupe isobutyryle pour protéger l'amine exocyclique de la guanine. .

Phosphoramidite de DMT-dA(bz) : Ce composé utilise un groupe benzoyle pour protéger l'amine exocyclique de l'adénine. .

Phosphoramidite de DMT-dC(bz) : Ce composé utilise un groupe benzoyle pour protéger l'amine exocyclique de la cytosine. .

Unicité : Le Phosphoramidite de DMT-dG(dmf) est unique en raison de l'utilisation du groupe diméthylformamidine, qui permet une déprotection plus rapide et plus efficace par rapport aux autres groupes protecteurs. Cela se traduit par une pureté et un rendement plus élevés des oligonucléotides synthétisés .

Activité Biologique

DMT-dG(dmf) Phosphoramidite is a specialized phosphoramidite monomer used primarily in the synthesis of oligonucleotides. This compound has garnered attention due to its unique biochemical properties and its role in various biological processes. This article delves into the biological activity of this compound, focusing on its mechanism of action, cellular effects, and research findings.

Target of Action

this compound serves as a building block in the synthesis of DNA and RNA. It is incorporated into the growing oligonucleotide chain during synthesis, where it forms phosphodiester bonds with adjacent nucleotides. The incorporation process is critical for the stability and integrity of the resulting nucleic acid sequences.

Biochemical Pathways

The compound interacts with key enzymes such as DNA polymerase, which catalyzes the formation of phosphodiester bonds between nucleotides. This interaction is essential for the replication and transcription processes within cells. Additionally, this compound can influence metabolic pathways by modulating enzyme activity involved in nucleotide synthesis and degradation.

Cellular Effects

This compound exhibits various effects on cellular functions, including:

- Gene Expression Modulation : The compound can alter the activity of transcription factors, thereby influencing gene expression related to cell growth, differentiation, and apoptosis.

- Impact on Cellular Metabolism : By affecting enzyme activity, this compound can modulate metabolic flux and metabolite levels within cells .

Research Findings

Recent studies have highlighted several important aspects of this compound's biological activity:

- Deprotection Efficiency : DMT-dG(dmf) deprotects faster than conventional dG(ib), significantly reducing deprotection times. This efficiency makes it particularly suitable for synthesizing G-rich sequences .

- Stability in Solution : The compound maintains stability comparable to standard phosphoramidites used in DNA synthesis, allowing for reliable incorporation into oligonucleotides without significant degradation .

- Oligonucleotide Synthesis : Research indicates that DMT-dG(dmf) can directly substitute for other phosphoramidites without requiring changes to standard reagents used in DNA synthesis .

Case Study 1: Oligonucleotide Synthesis Optimization

In a study aimed at optimizing oligonucleotide synthesis, researchers found that using DMT-dG(dmf) resulted in higher yields and fewer side products compared to traditional methods. The study demonstrated that the incorporation efficiency was significantly enhanced due to the improved deprotection kinetics of DMT-dG(dmf) .

Case Study 2: Gene Regulation Studies

Another investigation focused on the impact of DMT-dG(dmf)-incorporated oligonucleotides on gene regulation. The results showed that these modified oligonucleotides could effectively modulate the expression of target genes involved in cancer pathways, suggesting potential therapeutic applications in gene therapy .

Data Tables

| Feature | DMT-dG(dmf) | Conventional dG(ib) |

|---|---|---|

| Deprotection Time (55 °C) | 2 hours | 6 hours |

| Stability | High | Moderate |

| Yield in Oligonucleotide Synthesis | High | Moderate |

Propriétés

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQAXTCBMPFGAN-UNHDIWNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N8O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.